YGL021 protein
CAS No.: 137951-92-9
Cat. No.: VC0238514
Molecular Formula: C9H15NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137951-92-9 |
---|---|
Molecular Formula | C9H15NO2 |
Molecular Weight | 0 |
Introduction
Molecular Identity and Basic Characteristics
YGL021 is located on chromosome VII of the S. cerevisiae genome and has been verified as an open reading frame (ORF) . The gene spans coordinates 454785 to 457067 on chromosome VII and is officially designated by the systematic name YGL021W, with the Primary Saccharomyces Genome Database ID (SGDID) S000002989 .
Protein Structure and Domains
Leucine Zipper Motif
The YGL021 protein contains a putative leucine zipper motif, a structural feature initially identified in early characterization studies . Leucine zippers are dimeric coiled-coil protein structures composed of two amphipathic alpha-helices with hydrophobic surfaces that interact to create a dimer interface . This structural motif is characterized by a periodic repetition of leucine residues at every seventh position in the amino acid sequence, creating a hydrophobic face along the alpha-helix that facilitates dimerization .
In proteins containing leucine zippers, this motif typically mediates the dimerization of DNA binding proteins, particularly in bZIP and bHLH-Zip protein families . The presence of this motif in YGL021 suggests that the protein may form dimers or interact with other proteins through this structural feature.
Function and Cellular Role
Cell Cycle Regulation
YGL021/ALK1 demonstrates periodic accumulation and phosphorylation during the cell cycle, indicating its involvement in cell cycle regulation . This temporal pattern of expression and modification aligns with the protein's functions in mitosis and suggests tight regulation of its activity during different cell cycle stages.
Mitotic Functions
Together with its paralog ALK2, YGL021/ALK1 plays critical roles in multiple aspects of mitosis:
These functions highlight YGL021/ALK1's importance in maintaining proper cell division and organization during mitosis, ensuring accurate distribution of genetic material and cellular components to daughter cells.
DNA Damage Response
YGL021/ALK1 is phosphorylated in response to DNA damage, suggesting a role in DNA damage response pathways . This post-translational modification likely alters the protein's activity or interactions, enabling appropriate cellular responses to genomic stress.
Regulation and Expression
Post-translational Modifications
YGL021/ALK1 undergoes multiple forms of post-translational regulation:
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Phosphorylation during the cell cycle: The protein shows periodic phosphorylation throughout the cell cycle, suggesting regulation of its activity at specific stages .
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Phosphorylation in response to DNA damage: YGL021/ALK1 becomes phosphorylated following DNA damage, potentially modulating its function during cellular stress responses .
Protein Degradation
YGL021/ALK1 contains characteristic motifs for degradation via the Anaphase-Promoting Complex (APC) pathway . The APC is a multi-subunit ubiquitin ligase that targets specific proteins for proteasomal degradation during mitosis and G1 phase of the cell cycle. This suggests that YGL021/ALK1 levels are regulated through targeted proteolysis at specific cell cycle stages, providing another layer of temporal control over its activity.
Evolutionary Relationships
Paralogous Relationship with ALK2
YGL021/ALK1 has a paralog in yeast, ALK2, that arose from the whole genome duplication event in the evolutionary history of Saccharomyces cerevisiae . These paralogs likely share functional redundancy, as they are both required for proper spindle positioning and nuclear segregation following mitotic arrest.
Similarity to Mammalian Haspins
YGL021/ALK1 shows similarity to mammalian haspin proteins . Haspins (haploid germ cell-specific nuclear protein kinases) are known for their roles in phosphorylating histone H3 at threonine 3 during mitosis, which is important for chromosomal passenger complex localization and proper chromosome segregation. This similarity suggests evolutionary conservation of function across species, from yeast to mammals, in processes related to cell division and chromosome segregation.
Relationship | Protein | Origin | Reference |
---|---|---|---|
Paralog | ALK2 | Whole genome duplication in yeast | |
Homolog | Mammalian haspins | Evolutionary conservation |
Research Methodologies and Findings
Regulatory Mechanisms Investigation
Studies on YGL021/ALK1 have employed various methodologies to understand its function and regulation. According to search result , which reviews mechanisms regulating protein kinases in Saccharomyces cerevisiae, common regulatory mechanisms for protein kinases include:
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Activation loop phosphorylation
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Phosphorylation outside the activation loop
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Protein-protein interactions
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Subcellular localization changes
These mechanisms likely apply to YGL021/ALK1 as well, particularly given the evidence for its phosphorylation during the cell cycle and in response to DNA damage .
Structural Analysis Approaches
While the search results don't provide specific structural studies on YGL021/ALK1, protein structures are typically determined using methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or predicted through computational approaches like AlphaFold . These methods could potentially be applied to determine the three-dimensional structure of YGL021/ALK1 in future studies.
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